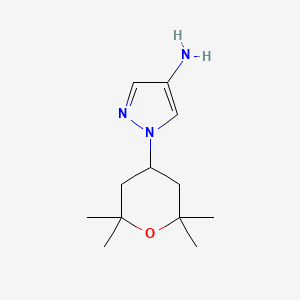![molecular formula C12H8F3N B13933675 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine](/img/structure/B13933675.png)
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine is a chemical compound characterized by the presence of three fluorine atoms attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine typically involves the coupling of 3,4,5-trifluorophenyl boronic acid with ortho-nitro substituted benzene. The reaction is catalyzed by Ms-Pd (molecular sieve-supported palladium chloride) and uses potassium carbonate as an acid-binding agent. The reaction is carried out in dimethylformamide (DMF) at a temperature of 40°C for 10 hours, yielding a high purity product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-efficiency catalysts and optimized reaction conditions ensures high yield and purity. The process involves multiple steps, including washing, extraction, concentration, and recrystallization to obtain the final product .
化学反応の分析
Types of Reactions
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amine groups.
Substitution: The compound can participate in substitution reactions, where fluorine atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride and various halogenating agents are employed
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex molecules .
科学的研究の応用
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,4,5-Trifluoro-[1,1-biphenyl]-2-amine involves its interaction with specific molecular targets. For instance, in the context of its use as a fungicide (fluxapyroxad), it inhibits the succinate dehydrogenase enzyme, disrupting the citric acid cycle and mitochondrial electron transport pathways . This inhibition leads to the suppression of fungal growth and proliferation.
類似化合物との比較
Similar Compounds
Fluxapyroxad: A fungicide with a similar biphenyl structure and trifluoromethyl groups.
Trifluoromethyl group-containing compounds: Such as trifluoromethane and trifluoroacetic acid, which share the trifluoromethyl functional group.
Uniqueness
3,4,5-Trifluoro-[1,1-biphenyl]-2-amine is unique due to its specific arrangement of fluorine atoms on the biphenyl structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of complex organic molecules and advanced materials .
特性
分子式 |
C12H8F3N |
|---|---|
分子量 |
223.19 g/mol |
IUPAC名 |
2,3,4-trifluoro-6-phenylaniline |
InChI |
InChI=1S/C12H8F3N/c13-9-6-8(7-4-2-1-3-5-7)12(16)11(15)10(9)14/h1-6H,16H2 |
InChIキー |
RPCDPYUKCHBTOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2N)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[2-(Dimethylamino)ethoxy]-5-methylphenyl]-Na(2)-2-pyrazinylurea](/img/structure/B13933595.png)
![n-[2-(Thien-2-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13933603.png)











![2-Chloro-5-({[(2-chloro-4-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13933672.png)
